



Application Notes and Protocols for RuCl2(PPh3)3 Catalyzed Cross-Coupling Reactions

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Dichlorotris(triphenylphosphine)ruthenium(II), RuCl2(PPh3)3, is a versatile catalyst precursor in organic synthesis, facilitating a range of transformations including oxidations, reductions, cyclizations, and cross-coupling reactions.[1] This document provides detailed protocols for specific cross-coupling reactions where RuCl2(PPh3)3 has been effectively employed, with a focus on C-C and C-N bond formation through hydrogen transfer methodologies and radical processes.

While RuCl2(PPh3)3 is a precursor to catalysts for various coupling reactions, detailed protocols for its direct use in classic cross-coupling reactions like Suzuki, Heck, and Sonogashira are less commonly reported compared to its application in C-H activation-based couplings. Therefore, these notes will focus on well-documented protocols for the α -alkylation of ketones and N-alkylation of amines, as well as microwave-assisted atom transfer radical cyclization.

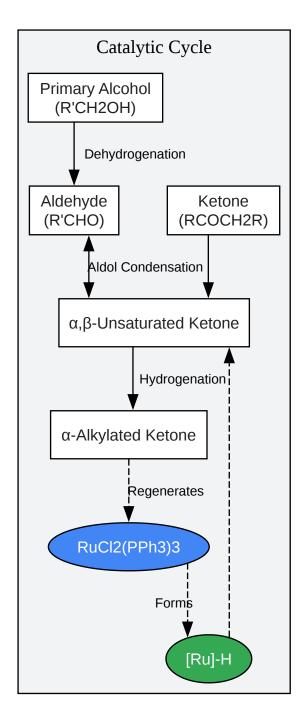
α-Alkylation of Ketones with Primary Alcohols

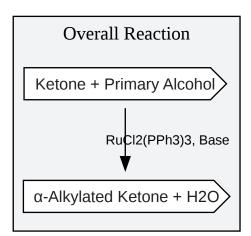
This protocol describes the regioselective α -alkylation of ketones with primary alcohols catalyzed by RuCl2(PPh3)3. The reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, offering an efficient and atom-economical method for C-C bond formation.



Reaction Principle

The catalytic cycle involves the ruthenium-catalyzed dehydrogenation of the primary alcohol to an aldehyde. This is followed by an in-situ aldol condensation with the ketone to form an α,β -unsaturated ketone. The ruthenium hydride species, formed during the initial dehydrogenation, then reduces the enone intermediate to afford the α -alkylated ketone.







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Caption: Catalytic cycle for the α -alkylation of ketones with primary alcohols.

Quantitative Data Summary

The following table summarizes the results for the RuCl2(PPh3)3-catalyzed α -alkylation of various ketones with primary alcohols.[2]



Entry	Ketone	Alcohol	Product	Yield (%)
1	Acetophenone	Benzyl alcohol	1,3- Diphenylpropan- 1-one	82
2	Acetophenone	1-Butanol	1-Phenylhexan- 1-one	75
3	Acetophenone	1-Hexanol	1-Phenyl-octan- 1-one	78
4	4'- Methylacetophen one	Benzyl alcohol	1-(p-tolyl)-3- phenylpropan-1- one	86
5	4'- Methoxyacetoph enone	Benzyl alcohol	1-(4- methoxyphenyl)- 3-phenylpropan- 1-one	81
6	4'- Chloroacetophen one	Benzyl alcohol	1-(4- chlorophenyl)-3- phenylpropan-1- one	79
7	Propiophenone	Benzyl alcohol	2-Methyl-1,3- diphenylpropan- 1-one	65
8	1-Indanone	Benzyl alcohol	2-Benzyl-2,3- dihydro-1H- inden-1-one	72
9	1-Tetralone	Benzyl alcohol	2-Benzyl-3,4- dihydronaphthale n-1(2H)-one	76

Reaction Conditions: Ketone (1 mmol), primary alcohol (1 mmol), RuCl2(PPh3)3 (0.02 mmol), KOH (1 mmol), 1-dodecene (1 mmol) as a hydrogen acceptor, in dioxane (3 mL) at 80°C for 20 h.[2]



Experimental Protocol

- To a 5 mL screw-capped vial, add the ketone (1.0 mmol), primary alcohol (1.0 mmol), RuCl2(PPh3)3 (19.2 mg, 0.02 mmol), and potassium hydroxide (56.1 mg, 1.0 mmol).
- Add 1-dodecene (168 mg, 1.0 mmol) as a hydrogen acceptor.
- Add dioxane (3.0 mL) as the solvent.
- Seal the vial and place it in a preheated oil bath at 80°C.
- · Stir the reaction mixture for 20 hours.
- After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired α-alkylated ketone.

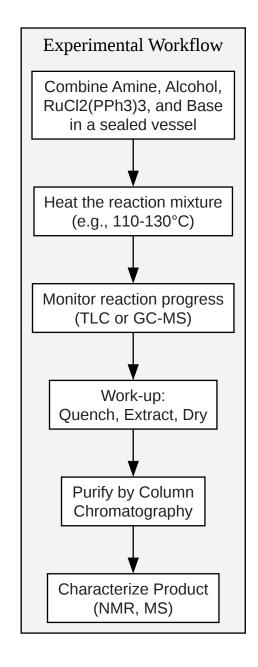
N-Alkylation of Amines with Alcohols

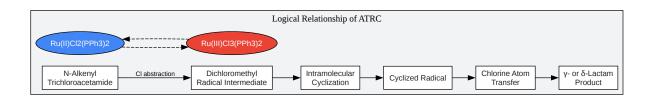
RuCl2(PPh3)3 also catalyzes the N-alkylation of amines with alcohols, again proceeding through a "Borrowing Hydrogen" mechanism.[3] This method provides a green alternative to traditional N-alkylation using alkyl halides.

Reaction Principle

The mechanism is analogous to the α -alkylation of ketones. The ruthenium catalyst first oxidizes the alcohol to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the ruthenium hydride species to yield the N-alkylated amine.







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